trans-4-Methylcyclohexanamine hydrochloride

Description

The exact mass of the compound trans-4-Methylcyclohexanamine hydrochloride is 149.0971272 g/mol and the complexity rating of the compound is 62.8. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality trans-4-Methylcyclohexanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-4-Methylcyclohexanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

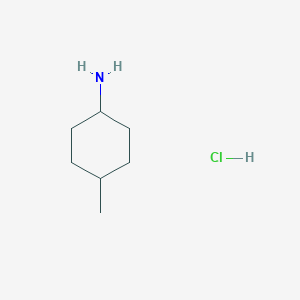

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-methylcyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-6-2-4-7(8)5-3-6;/h6-7H,2-5,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIRKJSRZELQHDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60955108 | |

| Record name | 4-Methylcyclohexan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60955108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33483-66-8, 33483-65-7, 100959-19-1 | |

| Record name | 4-Methylcyclohexan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60955108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanamine, 4-methyl-, hydrochloride (1:1), trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Methylcyclohexylamine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Methylcyclohexylamine hydrochloride, trans- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HP5VM29VB9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Methylcyclohexylamine hydrochloride, cis- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39KR6PT2LY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

trans-4-Methylcyclohexanamine hydrochloride chemical properties

An In-Depth Technical Guide to trans-4-Methylcyclohexanamine Hydrochloride for Advanced Research and Development

Executive Summary

trans-4-Methylcyclohexanamine hydrochloride (CAS RN: 33483-65-7) is a pivotal chemical intermediate with significant applications in the pharmaceutical and specialty chemical industries.[1][2] Its rigid trans-stereochemistry and the presence of a primary amine group make it a highly versatile building block for complex molecular architectures. This guide provides a comprehensive overview of its core chemical properties, established synthesis and purification protocols, analytical characterization techniques, and critical applications, with a primary focus on its role in the synthesis of the antidiabetic drug Glimepiride.[1][2] Safety, handling, and storage protocols are also detailed to ensure its proper management in a research and development setting.

Core Physicochemical Properties

The hydrochloride salt form of trans-4-methylcyclohexanamine enhances its stability and solubility, making it more amenable to industrial handling and synthesis processes compared to its free base form.[2] Its physical and chemical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 33483-65-7 | [2][3][4][5] |

| Molecular Formula | C₇H₁₅N·HCl (or C₇H₁₆ClN) | [2][6][7][8] |

| Molecular Weight | 149.66 g/mol | [2][6][7][8] |

| Appearance | White to off-white solid, flakes, or crystals | [2][5] |

| Melting Point | ~260 °C | [2][5][6] |

| Boiling Point | 195.9 °C at 760 mmHg (Decomposes; value is for free base) | [5][6] |

| IUPAC Name | 4-methylcyclohexan-1-amine;hydrochloride | [4][8] |

| Synonyms | trans-4-Methylcyclohexylamine HCl | [2][4][7] |

Synthesis and Purification Strategies

Achieving high stereochemical purity of the trans-isomer is the most critical aspect of synthesizing this compound, as it directly impacts the efficacy and safety of the final active pharmaceutical ingredient (API).[1][2]

Synthetic Pathways

While several synthetic routes exist, a common and effective method involves the isomerization of a Schiff's base followed by acid hydrolysis. This process is designed to maximize the yield of the desired trans-isomer.[9]

Protocol: Schiff's Base Isomerization and Hydrolysis [9]

-

Schiff's Base Formation: React 4-methylcyclohexanone with a suitable amine (e.g., benzylamine) in the presence of an acid catalyst to form the corresponding Schiff's base (an imine).

-

Isomerization: Treat the resulting cis/trans mixture of the Schiff's base with a strong base in a solvent such as an aliphatic ether or dialkylsulfoxide. This thermodynamically controlled step enriches the more stable trans-isomer.

-

Acid Hydrolysis: Subject the isomerized compound to hydrolysis using a mineral acid, typically hydrochloric acid (HCl). This cleaves the imine and protonates the amine, yielding the corresponding ammonium salt.

-

Isolation: The trans-4-Methylcyclohexanamine hydrochloride precipitates from the reaction mixture and can be isolated.

Caption: Synthesis via Schiff's Base Isomerization and Hydrolysis.

Purification Protocols

Purification is essential to remove the cis-isomer and other process impurities. Recrystallization is the most effective method for the hydrochloride salt.[9]

Protocol: Recrystallization

-

Solvent Selection: Choose a suitable solvent system. C1-C5 alcohols (e.g., ethanol, isopropanol) or their esters with C1-C5 acids are effective.[9] The crude salt should be highly soluble at high temperatures and poorly soluble at low temperatures.

-

Dissolution: Dissolve the crude trans-4-Methylcyclohexanamine hydrochloride in a minimum amount of the hot solvent to create a saturated solution.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and perform a hot filtration to remove it.

-

Crystallization: Allow the solution to cool slowly and undisturbed. The lower solubility at reduced temperatures will cause the pure product to crystallize. Cooling in an ice bath can maximize the yield.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.

-

Drying: Dry the crystals under a vacuum to remove all traces of the solvent.

Caption: General workflow for purification by recrystallization.

Spectroscopic and Analytical Characterization

A robust analytical workflow is crucial for confirming the structure and purity of trans-4-Methylcyclohexanamine hydrochloride. While specific spectra are proprietary to manufacturers, the expected features can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic multiplet for the proton on the carbon bearing the amine group (C1). The methyl group protons would appear as a doublet. The remaining cyclohexyl protons would present as complex multiplets. The trans-configuration influences the chemical shifts and coupling constants of the axial and equatorial protons.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for each of the unique carbons in the molecule. The carbon attached to the nitrogen (C1) would be significantly deshielded.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad absorption in the 2500-3000 cm⁻¹ region, characteristic of an ammonium (N-H) salt. C-H stretching vibrations from the alkyl groups would appear just below 3000 cm⁻¹.

-

Mass Spectrometry (MS): Analysis by MS would show the molecular ion for the free base (trans-4-methylcyclohexanamine) at an m/z of 113.2. Fragmentation patterns would correspond to the loss of alkyl fragments from the cyclohexane ring.

-

High-Performance Liquid Chromatography (HPLC): Purity analysis is typically performed using reverse-phase HPLC with a suitable C18 column. This method is also used to quantify the ratio of trans- to cis-isomers, which is a critical quality attribute.

Core Applications in Drug Development

The primary and most well-documented application of trans-4-Methylcyclohexanamine hydrochloride is as a cornerstone intermediate in the synthesis of pharmaceuticals, particularly antidiabetic agents.[2]

Keystone Intermediate for Glimepiride

Glimepiride is a third-generation sulfonylurea drug used to manage type 2 diabetes. The synthesis of Glimepiride requires the specific trans-stereochemistry provided by trans-4-Methylcyclohexanamine to ensure the correct three-dimensional structure of the final drug molecule, which is essential for its biological activity and safety profile.[1][2] Its use guarantees high stereochemical integrity in the final API.[1]

Caption: Role as a critical building block in Glimepiride synthesis.

Versatility in Medicinal Chemistry

Beyond Glimepiride, the reactive primary amine on the rigid cyclohexane scaffold makes this compound a valuable starting material for creating libraries of new chemical entities.[2] Its structure can be incorporated into:

-

Agrochemicals: Developing new and more effective crop protection agents.[1]

-

Specialty Polymers: Acting as a monomer or curing agent.

-

Novel Drug Candidates: When derivatized (e.g., with a Boc protecting group), it serves as a versatile intermediate for peptide synthesis and bioconjugation, aiding in the development of novel therapeutics.[10]

Safety, Handling, and Storage

Proper handling of trans-4-Methylcyclohexanamine hydrochloride is imperative due to its hazardous nature.

| Hazard Class | GHS Statement | Pictogram | Reference(s) |

| Skin Corrosion | H314: Causes severe skin burns | Danger | [4] |

| Eye Damage | H318: Causes serious eye damage | Danger | [4] |

Handling and Personal Protective Equipment (PPE):

-

Ventilation: Use only with adequate general and local exhaust ventilation to keep airborne concentrations low.[4]

-

Personal Protective Equipment: Wear chemical splash-resistant safety goggles, a face shield, protective gloves (e.g., nitrile), and a lab coat.[4]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4][11]

First Aid Measures:

-

Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and call a poison center or doctor immediately.[4][11]

-

Skin Contact: Remove contaminated clothing immediately. Rinse skin thoroughly with large amounts of water. Seek immediate medical attention.[4][11]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[11]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

-

Keep away from incompatible substances such as strong oxidizing agents, acid anhydrides, and acid chlorides.[12]

-

Keep away from sources of ignition.[4]

Conclusion

trans-4-Methylcyclohexanamine hydrochloride is a high-value chemical intermediate whose utility is defined by its precise stereochemistry and reactive functionality. Its critical role in the synthesis of Glimepiride underscores its importance in the pharmaceutical industry. A thorough understanding of its physicochemical properties, synthesis, and safe handling protocols is essential for researchers and drug development professionals seeking to leverage this versatile building block for current manufacturing and future innovation.

References

- Exploring the Synthesis and Applications of trans-4-Methylcyclohexylamine Hydrochloride. Google Vertex AI Search.

- The Crucial Role of trans-4-Methylcyclohexylamine Hydrochloride in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- trans-4-Methylcyclohexylamine hydrochloride | 33483-65-7. ChemicalBook.

- trans-4-Methyl-cyclohexylamine HCl Safety D

- Trans-4-Methylcyclohexylamine Hydrochloride CAS 33483-65-7. Home Sunshine Pharma.

- TRANS-4-METHYLCYCLOHEXYLAMINE HYDROCHLORIDE. ChemBK.

- trans-4-Methylcyclohexanamine | 2523-55-9 | MSDS. DC Chemicals.

- clorhidrato de trans-4-(Boc-amino)-ciclohexano-metanamina. Chem-Impex.

- Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts...

- cis-4-methylcyclohexanamine hydrochloride | Drug Inform

- 4-Methylcyclohexylamine Hydrochloride | C7H16ClN | CID 12714125. PubChem.

- A kind of method of synthesis of trans -4- methyl cyclohexylamine.

- SAFETY DATA SHEET - trans-4-Methylcyclohexanol. Fisher Scientific.

- trans-4-Methylcyclohexanamine hydrochloride | 33483-65-7. Sigma-Aldrich.

- trans-4-Methylcyclohexanamine hydrochloride Manufacturer and Suppliers. Scimplify.

- trans-4-Methylcyclohexylamine hydrochloride CAS#: 33483-65-7. ChemicalBook.

- trans-4-Methyl-cyclohexylamine hydrochloride | CAS 33483-65-7. SCBT.

- 33483-65-7|trans-4-Methylcyclohexanamine hydrochloride. BLD Pharm.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. trans-4-Methylcyclohexylamine hydrochloride | 33483-65-7 [chemicalbook.com]

- 4. aksci.com [aksci.com]

- 5. Trans-4-Methylcyclohexylamine Hydrochloride CAS 33483-65-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. chembk.com [chembk.com]

- 7. cis-4-methylcyclohexanamine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. 4-Methylcyclohexylamine Hydrochloride | C7H16ClN | CID 12714125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]

- 10. chemimpex.com [chemimpex.com]

- 11. trans-4-Methylcyclohexanamine|2523-55-9|MSDS [dcchemicals.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to trans-4-Methylcyclohexanamine Hydrochloride (CAS: 33483-65-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of trans-4-Methylcyclohexanamine hydrochloride (CAS No. 33483-65-7), a critical chemical intermediate in the pharmaceutical industry. The document delves into the compound's chemical and physical properties, detailed synthesis and purification protocols, analytical characterization methods, and its primary applications, with a significant focus on its role in the synthesis of the antidiabetic drug, Glimepiride. Furthermore, this guide addresses the safety and handling of the compound, offering a technical resource for professionals engaged in organic synthesis and drug development.

Introduction: A Key Building Block in Pharmaceutical Synthesis

trans-4-Methylcyclohexanamine hydrochloride is an organic amine salt that has garnered significant attention in the pharmaceutical and specialty chemical sectors.[1][2] Its rigid cyclohexane core, featuring a trans-configured amine and methyl group, provides a unique stereochemical scaffold that is essential for the biological activity of the active pharmaceutical ingredients (APIs) derived from it.[3] The hydrochloride salt form enhances the compound's stability and solubility, making it more amenable to industrial-scale synthesis and handling.[1]

The paramount application of this intermediate is as a cornerstone in the synthesis of Glimepiride, a second-generation sulfonylurea drug widely prescribed for the management of type 2 diabetes mellitus.[1][3] In the intricate molecular architecture of Glimepiride, the trans-4-methylcyclohexyl moiety is crucial for its therapeutic efficacy, underscoring the necessity for a high-purity, stereoisomerically pure starting material.[3] Beyond its role in Glimepiride, its reactive primary amine functionality makes it a versatile building block for the synthesis of other complex organic molecules, including potential agrochemicals and other fine chemicals.[1]

Physicochemical Properties

trans-4-Methylcyclohexanamine hydrochloride is typically a white to off-white solid, a physical characteristic that points to its stability, a crucial attribute for a pharmaceutical intermediate.[1]

| Property | Value | Reference(s) |

| CAS Number | 33483-65-7 | [1] |

| Molecular Formula | C₇H₁₅N·HCl | [1] |

| Molecular Weight | 149.66 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | Approximately 260 °C | [1] |

| Solubility | Enhanced solubility due to hydrochloride form | [1] |

Synthesis and Purification: Achieving Stereochemical Purity

The synthesis of trans-4-Methylcyclohexanamine hydrochloride with high stereochemical purity is a critical aspect of its industrial production. The primary challenge lies in the selective formation of the trans isomer over its cis counterpart. Various synthetic strategies have been developed to address this, often involving hydrogenation of a suitable precursor followed by separation of the isomers.

General Synthetic Approach

A common industrial synthesis route begins with the hydrogenation of 4-methylcyclohexanone oxime. This reduction typically yields a mixture of cis- and trans-4-methylcyclohexylamine. The subsequent steps are focused on the isolation of the desired trans isomer.

Caption: General workflow for the synthesis and purification of trans-4-Methylcyclohexanamine hydrochloride.

Detailed Experimental Protocol: Synthesis and Purification

The following protocol is a synthesis of procedures described in the patent literature, providing a robust method for obtaining high-purity trans-4-Methylcyclohexanamine hydrochloride.[4]

Step 1: Hydrogenation of 4-Methylcyclohexanone Oxime

-

In a suitable hydrogenation reactor, dissolve 1.5 kg of 4-methylcyclohexanone oxime in 8.33 L of methanol.

-

Add 0.15 kg of Raney nickel catalyst to the solution.

-

Pressurize the reactor with hydrogen gas to 4-5 kg/cm ² and heat to 50-55 °C.

-

Maintain the reaction under these conditions until hydrogen uptake ceases.

-

Cool the reaction mixture and filter to remove the catalyst.

-

Distill the methanol from the filtrate completely to obtain a crude concentrated oil of the cis/trans-amine mixture.

Step 2: Formation of the Hydrochloride Salt

-

Cool the crude amine oil to 15-20 °C.

-

Slowly add methanolic hydrochloric acid (12-13%) to the cooled oil.

-

4-Methylcyclohexanamine hydrochloride will precipitate out as a mixture of cis and trans isomers.

-

Filter the precipitate to yield approximately 1.5 kg of the crude hydrochloride salt mixture (approx. 50% trans isomer).[4]

Step 3: Fractional Crystallization for Isomer Separation Rationale: The separation of cis and trans isomers is the most critical step. The two isomers exhibit different solubilities in specific solvent systems, allowing for the selective crystallization of the less soluble trans isomer.

-

Dissolve the 1.5 kg of the crude hydrochloride salt mixture in 2.25 L of methanol at 25-30 °C.

-

Slowly add 13.5 L of acetone over a period of 3 hours with stirring. The trans isomer will begin to precipitate.

-

Filter the precipitate to obtain a solid enriched in the trans isomer (typically >95% purity).[5]

-

For further purification, dissolve the obtained solid (0.6 kg) in 0.9 L of methanol at 25-30 °C.

-

Slowly add 8.1 L of acetone over 3 hours to induce recrystallization.

-

Filter the resulting precipitate, wash with a small amount of cold acetone, and dry under vacuum to yield high-purity trans-4-Methylcyclohexanamine hydrochloride (>99.8% trans isomer).[4]

Analytical Characterization

Rigorous analytical characterization is essential to ensure the identity, purity, and quality of trans-4-Methylcyclohexanamine hydrochloride, particularly the ratio of trans to cis isomers.

Spectroscopic Analysis

While specific, high-resolution spectra are not widely available in the public domain, the expected spectroscopic features can be predicted based on the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the cyclohexane ring protons. Key signals would include a multiplet for the proton attached to the nitrogen-bearing carbon, resonances for the methylene protons of the cyclohexane ring, and a doublet for the methyl group protons. The chemical shifts and coupling constants of the protons on the C1 and C4 carbons would be indicative of the trans configuration.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts of the carbon atoms in the cyclohexane ring, particularly C1 and C4, will differ between the cis and trans isomers, providing a means of differentiation.

-

FT-IR: The infrared spectrum would be characterized by N-H stretching vibrations of the primary amine salt, C-H stretching of the alkyl groups, and N-H bending vibrations. The IR spectrum of the hydrochloride salt will show broad absorptions in the 2400-3000 cm⁻¹ region, characteristic of an ammonium salt.

-

Mass Spectrometry: Mass spectral analysis would show the molecular ion of the free amine (m/z = 113.20) upon loss of HCl. Fragmentation patterns would likely involve the loss of the methyl group and fragmentation of the cyclohexane ring.

Chromatographic Purity Assessment (HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the isomeric purity of trans-4-Methylcyclohexanamine hydrochloride. While specific validated methods are often proprietary, a general approach can be outlined.

Principle: The separation of cis and trans isomers can be achieved using a suitable stationary phase and mobile phase that exploits the subtle differences in their polarity and three-dimensional structure.

General HPLC Parameters:

-

Column: A C18 or a cyano-bonded column is often used for the separation of such isomers.

-

Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The exact ratio will need to be optimized to achieve baseline separation.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is common for compounds lacking a strong chromophore.

-

Quantification: The ratio of the trans and cis isomers is determined by comparing the peak areas in the chromatogram. A purity of >99.8% for the trans isomer is often required for pharmaceutical applications.[4]

Chemical Reactivity and Applications

The synthetic utility of trans-4-Methylcyclohexanamine hydrochloride is primarily derived from the nucleophilic character of its primary amine group.

Role in Glimepiride Synthesis

The synthesis of Glimepiride involves the coupling of trans-4-Methylcyclohexanamine with a sulfonyl isocyanate or a related reactive intermediate. The trans stereochemistry is critical for the proper orientation of the cyclohexyl group within the drug molecule, which in turn is essential for its binding to the sulfonylurea receptor on pancreatic β-cells, leading to insulin secretion.[3]

Caption: Simplified reaction scheme for the synthesis of Glimepiride.

Other Potential Applications

The reactive nature of the primary amine group in trans-4-Methylcyclohexanamine allows for its incorporation into a variety of other molecular scaffolds. It can serve as a key intermediate in the synthesis of:

-

Other Bioactive Molecules: Its rigid, lipophilic cyclohexane core makes it an attractive building block in medicinal chemistry for the development of new therapeutic agents.[6]

-

Agrochemicals: The compound can be used to synthesize novel pesticides and herbicides.[2]

-

Specialty Chemicals: It can be a precursor for polymers and other fine chemicals where a cyclohexyl moiety is desired.[1]

Safety and Handling

trans-4-Methylcyclohexanamine hydrochloride is a hazardous substance and should be handled with appropriate safety precautions.

| Hazard Category | GHS Classification | Pictogram |

| Acute Toxicity, Oral | H302: Harmful if swallowed | |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | |

| Serious Eye Damage/Irritation | H318: Causes serious eye damage |

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

-

P301+P310+P330+P331: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.[7]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[7]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

Handling Recommendations:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place.

Conclusion

trans-4-Methylcyclohexanamine hydrochloride is a pivotal intermediate in modern organic and medicinal chemistry. Its significance is firmly established through its indispensable role in the production of the antidiabetic drug Glimepiride, where its specific stereochemistry is paramount for therapeutic activity. The synthesis and purification of this compound, with a focus on achieving high isomeric purity, are well-documented in the patent literature, providing robust methodologies for its industrial-scale production. While detailed public domain spectroscopic data remains elusive, its structural features and purity can be reliably assessed through a combination of standard analytical techniques. As the demand for complex, stereochemically defined pharmaceuticals and specialty chemicals continues to grow, the importance of well-characterized and high-purity intermediates like trans-4-Methylcyclohexanamine hydrochloride will undoubtedly increase, making it a continued subject of interest for the scientific and industrial communities.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Key Glimepiride Intermediate: Understanding Trans-4-Methylcyclohexylamine HCl. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of trans-4-Methylcyclohexylamine Hydrochloride in Pharmaceutical Synthesis. Retrieved from [Link]

-

Quick Company. (n.d.). A Process For Preparation Of Substantially Pure Glimepiride. Retrieved from [Link]

- Google Patents. (2018). GLIMEPIRIDE.

-

IJCRT.org. (2024). AN OVERVIEW OF THE SYNTHESIS OF GLIMPERIDE. Retrieved from [Link]

- Google Search. (n.d.). Exploring the Synthesis and Applications of trans-4-Methylcyclohexylamine Hydrochloride.

Sources

A Technical Guide to the Physicochemical Characterization of trans-4-Methylcyclohexanamine Hydrochloride

Abstract

This document provides a comprehensive technical guide on the core physical properties of trans-4-Methylcyclohexanamine hydrochloride (CAS No: 33483-65-7), a key intermediate in pharmaceutical synthesis, notably for the antidiabetic drug Glimepiride.[1] For researchers, process chemists, and drug development professionals, a thorough understanding of this compound's physicochemical characteristics is paramount for optimizing reaction conditions, ensuring purity, and developing stable formulations. This guide details critical properties including melting point, solubility, and acidity (pKa), and provides validated, step-by-step experimental protocols for their accurate determination. The methodologies are presented with a focus on the underlying scientific principles to ensure robust and reproducible results.

Introduction and Compound Profile

trans-4-Methylcyclohexanamine hydrochloride is an amine hydrochloride salt with the molecular formula C₇H₁₅N·HCl and a molecular weight of 149.66 g/mol .[1][2] It typically appears as a white to off-white solid or flakes.[1][3] Its chemical structure, featuring a substituted cyclohexyl ring, imparts specific stereochemical properties that are crucial for its role as a building block in complex active pharmaceutical ingredients (APIs).[1] The hydrochloride salt form is preferred in industrial applications as it enhances stability and simplifies handling compared to the free amine.[1]

Chemical Structure:

Caption: Chemical structure of trans-4-Methylcyclohexanamine hydrochloride.

A precise characterization of its physical properties is not merely academic; it directly impacts process development, scalability, and the quality of the final API. For instance, solubility data governs solvent selection for reactions and purification, while the melting point serves as a critical indicator of purity.

Summary of Physical Properties

This table summarizes the key physical properties of trans-4-Methylcyclohexanamine hydrochloride, compiled from reliable industry sources.

| Physical Property | Value | Notes & Significance | Source(s) |

| CAS Number | 33483-65-7 | Unique identifier for the trans isomer hydrochloride. | [2][4][5] |

| Molecular Formula | C₇H₁₆ClN | --- | [3] |

| Molecular Weight | 149.66 g/mol | Used for all stoichiometric calculations. | [1][2][6] |

| Appearance | Off-white flakes or solid | Visual identifier for material specification. | [1][3] |

| Melting Point | ~260 °C | High melting point indicates thermal stability and ionic character. Serves as a key purity benchmark. | [1][3][7] |

| Boiling Point | 195.9 °C at 760 mmHg | Note: This is likely for the free amine, as salts typically decompose before boiling. | [3][7] |

| Aqueous Solubility | Soluble | As an amine salt, it is expected to be soluble in water. The hydrochloride form enhances aqueous solubility.[1] | Inferred |

| pKa | ~10.6 (Predicted for free amine) | The pKa of the conjugate acid (cyclohexylammonium ion) dictates the pH range for optimal solubility and stability. | [8] |

Melting Point Determination: A Criterion for Purity

The melting point is one of the most fundamental and accessible indicators of a crystalline solid's purity.[9] For a pure compound, the melting range is typically sharp (0.5–1.0 °C). Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range.[9] Given the high melting point of trans-4-Methylcyclohexanamine hydrochloride (~260°C), a calibrated, high-temperature apparatus is essential.

Causality in Experimental Design

-

Sample Preparation: The sample must be finely powdered and thoroughly dried.[9] A coarse powder leads to inefficient and uneven heat transfer, while moisture can act as an impurity, depressing the melting point.[9]

-

Heating Rate: A rapid initial heating ramp to ~20°C below the expected melting point is efficient.[10] However, the ramp must be slowed dramatically (1-2°C per minute) as the melting point is approached.[10] A fast heating rate near the melting point does not allow the sample and thermometer to reach thermal equilibrium, resulting in an erroneously high and broad reading.

-

Capillary Packing: The sample height in the capillary tube should not exceed 2-3 mm to ensure uniform heating.[10]

Experimental Protocol: Digital Melting Point Apparatus

This protocol describes a self-validating method using a modern digital melting point apparatus (e.g., a Mel-Temp or similar device).

-

Apparatus Calibration:

-

Verify the apparatus's accuracy using a certified reference standard with a known melting point in a similar range (e.g., caffeine, 235-238°C). This step ensures the trustworthiness of the instrument's readings.

-

-

Sample Preparation:

-

Place a small amount of trans-4-Methylcyclohexanamine hydrochloride onto a clean, dry watch glass.

-

If the crystals are large, gently crush them into a fine powder using a mortar and pestle.[9]

-

Load a capillary tube by pressing its open end into the powder.

-

Compact the sample into the sealed end by tapping the tube or dropping it through a long glass tube onto a hard surface.[11] The final packed height should be 2-3 mm.

-

-

Determination:

-

Insert the packed capillary tube into the heating block of the apparatus.

-

Set a starting temperature of ~240°C and a fast ramp rate (e.g., 10°C/min).

-

Once the temperature reaches 250°C, reduce the ramp rate to 1-2°C/min for a precise measurement.[10]

-

Record the temperature at which the first droplet of liquid appears (T₁).

-

Record the temperature at which the entire sample becomes a clear liquid (T₂).

-

The melting range is reported as T₁ - T₂.

-

-

Validation:

-

Perform the measurement in triplicate to ensure reproducibility. Allow the apparatus to cool sufficiently between runs.

-

Caption: Workflow for accurate melting point determination.

Solubility Profile: Guiding Solvent Selection

Solubility is a critical parameter influencing reaction kinetics, purification (crystallization), and formulation. As an amine hydrochloride, the compound's solubility is highly pH-dependent.

Scientific Principles

-

Polarity: trans-4-Methylcyclohexanamine hydrochloride is an ionic salt, making it highly polar. It is expected to be soluble in polar protic solvents like water and methanol, where the solvent can effectively solvate both the ammonium cation and the chloride anion.

-

pH-Dependence: In aqueous media, the compound exists in equilibrium. At low pH, the protonated ammonium form (R-NH₃⁺) dominates, which is water-soluble. As the pH increases above the pKa, the equilibrium shifts towards the neutral free amine (R-NH₂). The free amine is significantly less polar and thus has much lower aqueous solubility. This principle is the foundation for extraction-based purification methods.

Experimental Protocol: Thermodynamic "Shake-Flask" Method

The shake-flask method is considered the gold standard for determining equilibrium solubility.[12] This protocol determines solubility in water at ambient temperature.

-

System Preparation:

-

Prepare a series of 20 mL glass vials with magnetic stir bars.

-

Add a precise excess of trans-4-Methylcyclohexanamine hydrochloride to each vial (e.g., 500 mg). The key is to ensure solid remains undissolved at equilibrium.

-

Add exactly 10.0 mL of purified water to each vial.

-

-

Equilibration:

-

Seal the vials and place them on a magnetic stir plate in a temperature-controlled environment (e.g., 25°C ± 1°C).

-

Stir the suspensions for 24 hours to ensure equilibrium is reached.[13] A shorter time may result in an underestimation of solubility (kinetic solubility), while 24 hours is standard for thermodynamic solubility.[13]

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a 1.0 mL aliquot from the clear supernatant using a pipette fitted with a syringe filter (e.g., 0.45 µm PTFE) to remove any suspended microparticles. This step is critical to avoid aspirating solid material, which would invalidate the result.

-

-

Quantification (Example using HPLC):

-

Prepare a standard calibration curve of the compound in water at known concentrations.

-

Dilute the filtered aliquot with a known factor to fall within the linear range of the calibration curve.

-

Analyze the diluted sample by a validated HPLC-UV method.

-

Calculate the concentration in the original aliquot using the calibration curve and dilution factor. The result is reported in mg/mL or mol/L.

-

-

Validation:

-

The experiment should be performed in triplicate. The final reported solubility is the mean of the results.[12]

-

Acidity Constant (pKa): Understanding Ionization Behavior

The pKa value is the negative base-10 logarithm of the acid dissociation constant (Ka) for the conjugate acid of the amine (the cyclohexylammonium ion).[14] It is the pH at which 50% of the compound is in its ionized (R-NH₃⁺) form and 50% is in its neutral (R-NH₂) form. This parameter is crucial for predicting solubility at different pH values, designing extraction procedures, and understanding drug absorption.[14]

Rationale for Potentiometric Titration

Potentiometric titration is a highly reliable method for determining the pKa of ionizable compounds.[15][16] The principle involves titrating a solution of the amine hydrochloride (a weak acid) with a strong base (e.g., NaOH) and monitoring the pH. The inflection point of the resulting titration curve corresponds to the pKa.[15][16]

Experimental Protocol: Potentiometric pKa Determination

-

System Setup and Calibration:

-

Calibrate a pH meter and electrode using standard buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH readings.[15]

-

Prepare standardized 0.1 M NaOH and 0.1 M HCl solutions.

-

-

Sample Preparation:

-

Accurately weigh approximately 40 µmoles (about 6 mg) of trans-4-Methylcyclohexanamine hydrochloride and dissolve it in 20 mL of 0.15 M KCl solution.[14][15] The KCl is used to maintain a constant ionic strength throughout the titration.[15]

-

If needed, add a small amount of 0.1 M HCl to lower the starting pH to ~2, ensuring the amine is fully protonated.[15][16]

-

-

Titration Procedure:

-

Place the sample vessel on a magnetic stirrer and immerse the calibrated pH electrode.

-

Begin titrating with the standardized 0.1 M NaOH, adding small, precise increments (e.g., 0.05 mL).

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Continue the titration until the pH reaches ~12 to ensure the full buffering region is captured.[15]

-

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

-

Determine the equivalence point (the point of maximum slope) by calculating the first derivative of the curve (ΔpH/ΔV).

-

The pKa is the pH at the half-equivalence point (the volume of NaOH that is half of the volume required to reach the equivalence point).

-

-

Validation:

-

Perform the titration in triplicate to ensure the pKa value is reproducible.[15]

-

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

The physical properties of trans-4-Methylcyclohexanamine hydrochloride—namely its high melting point, pH-dependent aqueous solubility, and pKa—are defining characteristics that govern its handling, purification, and application in pharmaceutical synthesis. The experimental protocols detailed in this guide provide a robust framework for the accurate and reproducible determination of these parameters. By grounding these methodologies in their core scientific principles, researchers and development professionals can generate reliable data, leading to more efficient process optimization and higher quality assurance for this vital chemical intermediate.

References

-

trans-4-Methylcyclohexanamine hydrochloride Manufacturer and Suppliers. Scimplify.

-

trans-4-Methyl-cyclohexylamine hydrochloride | CAS 33483-65-7. Santa Cruz Biotechnology.

-

Determining pKa. Enamine.

-

Trans-4-Methylcyclohexylamine Hydrochloride CAS 33483-65-7. Home Sunshine Pharma.

-

The Crucial Role of trans-4-Methylcyclohexylamine Hydrochloride in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

-

Melting point determination. University of Calgary.

-

Trans-4 Methyl Cyclohexylamine Hydrochloride. Deepak Novochem Technologies Limited.

-

TRANS-4-METHYLCYCLOHEXYLAMINE HYDROCHLORIDE. ChemBK.

-

Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. National Kaohsiung Normal University.

-

DETERMINATION OF MELTING POINTS. St. Norbert College.

-

Experiment 1 - Melting Points. University of Michigan-Dearborn.

-

cis-4-methylcyclohexanamine hydrochloride | Drug Information. PharmaCompass.com.

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray.

-

6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts.

-

Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. National Institutes of Health (PMC).

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.

-

Aqueous Solubility Assay. Enamine.

-

Solubility of Organic Compounds. University of Toronto.

-

trans-4-Methylcyclohexyl amine. ChemicalBook.

-

1236 SOLUBILITY MEASUREMENTS. ResearchGate.

Sources

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. Trans-4-Methylcyclohexylamine Hydrochloride CAS 33483-65-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. trans-4-Methylcyclohexanamine hydrochloride Online | trans-4-Methylcyclohexanamine hydrochloride Manufacturer and Suppliers [scimplify.com]

- 5. dntl.co.in [dntl.co.in]

- 6. cis-4-methylcyclohexanamine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. chembk.com [chembk.com]

- 8. trans-4-Methylcyclohexyl amine | 2523-55-9 [chemicalbook.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. researchgate.net [researchgate.net]

- 13. Aqueous Solubility Assay - Enamine [enamine.net]

- 14. enamine.net [enamine.net]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. dergipark.org.tr [dergipark.org.tr]

trans-4-Methylcyclohexanamine hydrochloride molecular weight and formula

An In-Depth Technical Guide to trans-4-Methylcyclohexanamine Hydrochloride: Properties, Synthesis, and Applications

Introduction

trans-4-Methylcyclohexanamine hydrochloride (CAS No: 33483-65-7) is a pivotal chemical intermediate, recognized for its specific stereochemistry and versatile reactivity. As a derivative of cyclohexylamine, its hydrochloride salt form enhances stability and handling, making it indispensable in various synthetic processes. This guide, designed for researchers, scientists, and drug development professionals, offers a comprehensive exploration of its core attributes, synthesis methodologies, and critical applications, with a primary focus on its role in the pharmaceutical industry. Its significance is most notably highlighted as a cornerstone building block in the synthesis of Glimepiride, a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes.[1][2]

Physicochemical and Structural Properties

The utility of trans-4-Methylcyclohexanamine hydrochloride in complex organic synthesis is fundamentally dictated by its distinct chemical structure and physical properties. The "trans" configuration, where the methyl and amine groups are on opposite sides of the cyclohexyl ring plane, is a critical feature that influences the stereochemical outcome of the reactions in which it participates.

Key Data Summary

A compilation of the essential physicochemical data is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₅N·HCl or C₇H₁₆ClN | [2][3][4][5] |

| Molecular Weight | 149.66 g/mol | [2][5][6][7] |

| CAS Number | 33483-65-7 | [2][3][8][9] |

| Appearance | White to off-white solid, flakes, or crystalline powder | [2][3][4] |

| Melting Point | ~260°C | [2][3][4] |

| IUPAC Name | 4-methylcyclohexan-1-amine;hydrochloride | [7][9] |

Structural Elucidation

The molecule consists of a cyclohexane ring substituted with a methyl group and an amine group. The hydrochloride salt form protonates the amine group, increasing its polarity and water solubility, which simplifies its handling in aqueous reaction media. This stability is a crucial attribute for any chemical intermediate used in rigorous, multi-step pharmaceutical synthesis processes.[2] The specific trans-stereoisomer is vital for ensuring the correct three-dimensional structure and, consequently, the therapeutic efficacy of the final active pharmaceutical ingredient (API) like Glimepiride.[1][2]

Synthesis and Manufacturing Insights

The industrial production of trans-4-Methylcyclohexanamine hydrochloride with high stereochemical purity is a critical process. The choice of synthesis route is often a balance between yield, purity, cost, and environmental impact.

Common Synthesis Pathways

Two prevalent methods for its synthesis involve catalytic hydrogenation or the isomerization of a Schiff's base followed by hydrolysis.

-

Catalytic Hydrogenation: This approach typically starts with precursors like 4-methylcyclohexene derivatives. The precursor undergoes hydrogenation to form the amine, which is then treated with hydrochloric acid to precipitate the stable hydrochloride salt.[1][2]

-

Schiff's Base Isomerization: A more complex route involves forming a Schiff's base, which is then subjected to isomerization using a strong base. The resulting isomeric compound undergoes acid hydrolysis to yield the desired trans-4-methylcyclohexylamine salt.[8][10]

The diagram below illustrates a generalized workflow for the synthesis and purification of this compound.

Caption: Generalized workflow for the synthesis and purification of trans-4-Methylcyclohexanamine hydrochloride.

Experimental Protocol: Synthesis via Acidification and Crystallization

This protocol outlines a laboratory-scale procedure for the separation and purification of the trans-isomer from a cis/trans mixture.

-

Dissolution: Dissolve the crude mixture of 4-methylcyclohexylamine isomers in a suitable solvent like methanol.

-

Acidification: Slowly add 31% technical grade hydrochloric acid dropwise to the solution while stirring. Monitor the pH, stopping when it reaches a value between 1 and 2.[11] This converts the amines to their respective hydrochloride salts.

-

Concentration: Concentrate the solution by evaporating the solvent under reduced pressure until a solid or slurry is formed.

-

Crystallization: Add a solvent/anti-solvent system, such as methanol and acetone, to the residue.[11] The trans-isomer hydrochloride is typically less soluble and will preferentially crystallize.

-

Isolation: Cool the mixture (e.g., to 15°C) to maximize crystal formation.[11] Collect the solid product by filtration.

-

Drying: Wash the collected crystals with a small amount of cold acetone and dry under a vacuum to obtain the purified trans-4-Methylcyclohexanamine hydrochloride.

-

Purity Analysis: Assess the isomeric purity of the final product using High-Performance Liquid Chromatography (HPLC).

Core Applications in Drug Development and Beyond

The unique structural features of trans-4-Methylcyclohexanamine hydrochloride make it a valuable building block in the synthesis of complex molecules.

Keystone Intermediate for Glimepiride

The most prominent application of this compound is its role as a key starting material in the manufacture of Glimepiride.[2] Glimepiride is a third-generation sulfonylurea drug used to treat type 2 diabetes mellitus. The trans-stereochemistry of the 4-methylcyclohexylamine moiety is essential for the drug's ability to bind to its target receptor and exert its therapeutic effect.

The diagram below shows the integration of the amine into the final Glimepiride structure.

Caption: Role of trans-4-Methylcyclohexanamine hydrochloride in the synthesis of Glimepiride.

Broader Synthetic Utility

Beyond its role in Glimepiride synthesis, its reactive primary amine functionality allows it to be incorporated into a wide range of organic structures. This versatility makes it a useful intermediate in the development of other specialty chemicals, including:

-

Agrochemicals: Contributing to the creation of novel and more effective crop protection agents.[1]

-

Polymers and Fine Chemicals: Serving as a monomer or modifying agent in the production of specialized polymers and other fine chemicals for industrial use.[2]

Analytical Characterization

Ensuring the identity, purity, and stereochemical integrity of trans-4-Methylcyclohexanamine hydrochloride is paramount, especially for pharmaceutical applications. A suite of analytical techniques is employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure and the trans-configuration.[12]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the compound and, crucially, for quantifying the ratio of trans- to cis-isomers.[11]

-

Mass Spectrometry (MS): Provides information on the molecular weight, confirming the compound's identity.[12]

-

Infrared (IR) Spectroscopy: Used to identify the characteristic functional groups present in the molecule.[12]

Access to comprehensive analytical data from suppliers is essential for quality control and regulatory compliance.[13][14]

Safety, Handling, and Storage

As a corrosive chemical, proper handling and storage procedures are mandatory to ensure laboratory safety.

Hazard Identification

According to its Safety Data Sheet (SDS), trans-4-Methylcyclohexanamine hydrochloride is classified with the following hazards:

Safe Handling Protocol

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[9]

-

Ventilation: Handle the compound only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9][15]

-

Avoiding Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[9][15]

-

Housekeeping: Avoid generating dust. Use appropriate tools to handle the solid material. Clean up spills promptly using an inert absorbent material.[9]

Storage Conditions

-

Store in a tightly closed, properly labeled container.[9]

-

Keep in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[9][15]

-

The storage area should be secure and accessible only to authorized personnel.[9]

Conclusion

trans-4-Methylcyclohexanamine hydrochloride is more than a simple chemical; it is a critical enabler of modern pharmaceutical manufacturing and specialty chemical synthesis.[2] Its value is derived from a combination of its precise stereochemistry, the reactivity of its amine group, and the stability afforded by its hydrochloride salt form. For professionals in drug development and chemical research, a thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in creating innovative and life-saving products.

References

- Exploring the Synthesis and Applications of trans-4-Methylcyclohexylamine Hydrochloride. Vertex AI Search.

- The Crucial Role of trans-4-Methylcyclohexylamine Hydrochloride in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..

- trans-4-Methylcyclohexylamine hydrochloride | 33483-65-7. ChemicalBook.

- Trans-4-Methylcyclohexylamine Hydrochloride CAS 33483-65-7. Home Sunshine Pharma.

- trans-4-Methyl-cyclohexylamine HCl Safety D

- trans-4-Methylcyclohexanamine | 2523-55-9 | MSDS. DC Chemicals.

- TRANS-4-METHYLCYCLOHEXYLAMINE HYDROCHLORIDE - Physico-chemical Properties. ChemBK.

- cis-4-methylcyclohexanamine hydrochloride | Drug Inform

- trans-4-Methyl-cyclohexylamine hydrochloride | CAS 33483-65-7. Santa Cruz Biotechnology.

- Novel synthesis process of trans-4-methylcyclohexylamine...

- 4-Methylcyclohexylamine Hydrochloride | C7H16ClN. PubChem.

- trans-4-Methylcyclohexylamine hydrochloride(33483-65-7) 13C NMR. ChemicalBook.

- A kind of method of synthesis of trans -4- methyl cyclohexylamine.

- 33483-65-7|trans-4-Methylcyclohexanamine hydrochloride. BLD Pharm.

- 33483-65-7 | trans-4-Methylcyclohexanamine hydrochloride. Ambeed.com.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Trans-4-Methylcyclohexylamine Hydrochloride CAS 33483-65-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. chembk.com [chembk.com]

- 5. scbt.com [scbt.com]

- 6. cis-4-methylcyclohexanamine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. 4-Methylcyclohexylamine Hydrochloride | C7H16ClN | CID 12714125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. trans-4-Methylcyclohexylamine hydrochloride | 33483-65-7 [chemicalbook.com]

- 9. aksci.com [aksci.com]

- 10. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]

- 11. CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine - Google Patents [patents.google.com]

- 12. trans-4-Methylcyclohexylamine hydrochloride(33483-65-7) 13C NMR spectrum [chemicalbook.com]

- 13. 33483-65-7|trans-4-Methylcyclohexanamine hydrochloride|BLD Pharm [bldpharm.com]

- 14. 33483-65-7 | trans-4-Methylcyclohexanamine hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]

- 15. trans-4-Methylcyclohexanamine|2523-55-9|MSDS [dcchemicals.com]

trans-4-Methylcyclohexanamine hydrochloride stability and storage conditions

Implementing a comprehensive stability testing program, beginning with forced degradation studies and culminating in a formal, multi-batch ICH-compliant study, is the only authoritative way to define a re-test period and guarantee the compound's suitability for use in cGMP manufacturing. The application of validated, stability-indicating analytical methods, primarily HPLC, is the backbone of this quality assurance process. [16][17]

References

-

DC Chemicals. (2025). trans-4-Methylcyclohexanamine MSDS. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of trans-4-Methylcyclohexylamine Hydrochloride in Pharmaceutical Synthesis. Retrieved from [Link]

-

MG Chemicals. (2025). Safety Data Sheet - High Thermal Conductivity Epoxy (Part B). Retrieved from [Link]

-

Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

-

Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

-

Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

- Google Patents. (n.d.). CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts.

-

Reddit. (2022). What are amine hydrochlorides?. Retrieved from [Link]

-

Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]

-

European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Retrieved from [Link]

-

Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

-

ResearchGate. (n.d.). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Retrieved from [Link]

-

ResearchGate. (2025). Sensitive Analytical Methods for Determination of Stability of Drugs in Pharmaceutical Dosage Forms. Retrieved from [Link]

-

ScienceDirect. (2005). Assay and Stability Testing. In Handbook of Pharmaceutical Analysis by HPLC. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. reddit.com [reddit.com]

- 3. trans-4-Methylcyclohexylamine hydrochloride | 33483-65-7 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. aksci.com [aksci.com]

- 6. trans-4-Methylcyclohexanamine|2523-55-9|MSDS [dcchemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 9. kinampark.com [kinampark.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. diplomatacomercial.com [diplomatacomercial.com]

An In-depth Technical Guide to the Synthesis of trans-4-Methylcyclohexanamine Hydrochloride from 4-Methylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of trans-4-Methylcyclohexanamine hydrochloride, a key intermediate in the pharmaceutical industry, notably in the production of the antidiabetic drug glimepiride.[1] The synthesis commences from the readily available starting material, 4-methylcyclohexanone. This document will delve into the prevalent synthetic strategies, with a primary focus on reductive amination, a robust and widely employed method. We will explore the mechanistic underpinnings of this transformation, provide a detailed, field-proven experimental protocol, and discuss the critical aspects of stereochemical control, purification, and analytical characterization of the final product. The information presented herein is curated to provide researchers and drug development professionals with a thorough understanding of the synthesis, enabling them to implement and adapt this procedure in their own laboratories.

Introduction: Significance and Synthetic Landscape

trans-4-Methylcyclohexanamine hydrochloride is a crucial building block in the synthesis of various specialty chemicals and agrochemicals.[1] Its primary significance, however, lies in its role as a key intermediate in the manufacture of glimepiride, an oral hypoglycemic agent used in the management of type 2 diabetes.[1] The stereochemistry of this intermediate is of paramount importance, as the trans isomer is essential for the desired pharmacological activity of the final drug product.

Several synthetic routes to trans-4-Methylcyclohexanamine have been reported, including:

-

Reduction of 4-methylcyclohexanone oxime: This classic method involves the oximation of 4-methylcyclohexanone followed by reduction, often using sodium in alcohol. However, this method can result in a mixture of cis and trans isomers.[2]

-

Catalytic Hydrogenation: Hydrogenation of various precursors, such as 4-methylcyclohexene derivatives or 4-methylcyclohexanone oxime, can yield the desired amine.[1][3]

-

Leuckart Reaction: This reaction utilizes formamide or ammonium formate to convert ketones to amines via reductive amination.[4][5] While effective, it often requires high temperatures.[4]

-

Biocatalysis: The use of transaminases for the stereoselective amination of 4-methylcyclohexanone or the deamination of the cis-isomer from a diastereomeric mixture is a promising green chemistry approach.[6][7]

-

Reductive Amination: This is a versatile and widely used method that involves the in-situ formation and reduction of an imine intermediate.[8] This guide will focus on a reductive amination approach due to its efficiency and amenability to laboratory-scale synthesis.

The Core Synthesis: Reductive Amination of 4-Methylcyclohexanone

The reductive amination of 4-methylcyclohexanone to 4-methylcyclohexanamine is a two-step process that is typically performed in a single pot. The reaction first involves the formation of an imine intermediate through the reaction of the ketone with an amine source, followed by the reduction of the imine to the desired amine.

Mechanistic Insights

The reaction proceeds through the following key steps:

-

Imine Formation: The carbonyl group of 4-methylcyclohexanone is attacked by a nucleophilic amine, such as ammonia, to form a hemiaminal intermediate. This is a reversible reaction catalyzed by acid.[9] The hemiaminal then undergoes dehydration to form an imine.[8]

-

Reduction: The imine is then reduced to the corresponding amine. Sodium borohydride (NaBH₄) is a common and effective reducing agent for this transformation.[9][10] The hydride from the borohydride attacks the electrophilic carbon of the imine, and subsequent protonation yields the final amine product.[9]

The stereochemical outcome of the reaction, yielding a mixture of cis and trans isomers, is influenced by the steric hindrance of the methyl group on the cyclohexyl ring and the approach of the reducing agent. The formation of the more thermodynamically stable trans isomer is generally favored.

Experimental Protocol: A Step-by-Step Guide

This protocol details a reliable method for the synthesis of 4-methylcyclohexanamine hydrochloride from 4-methylcyclohexanone via reductive amination.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |

| 4-Methylcyclohexanone | C₇H₁₂O | 112.17 | 10.0 g |

| Ammonium Acetate | C₂H₇NO₂ | 77.08 | 20.6 g |

| Methanol | CH₄O | 32.04 | 100 mL |

| Sodium Borohydride | NaBH₄ | 37.83 | 4.0 g |

| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed |

| Sodium Hydroxide | NaOH | 40.00 | As needed |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed |

Reaction Workflow

Figure 1. Experimental workflow for the synthesis of trans-4-Methylcyclohexanamine hydrochloride.

Detailed Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 4-methylcyclohexanone and 20.6 g of ammonium acetate in 100 mL of methanol. Stir the mixture at room temperature until all solids have dissolved.

-

Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add 4.0 g of sodium borohydride in small portions over a period of 30 minutes, ensuring the temperature remains below 10°C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

-

Workup and Extraction: Carefully quench the reaction by the slow addition of 50 mL of water. Adjust the pH of the solution to >12 by adding a concentrated solution of sodium hydroxide. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 4-methylcyclohexanamine as an oil.

-

Formation of the Hydrochloride Salt: Dissolve the crude amine in 50 mL of diethyl ether. While stirring, add a solution of ethereal hydrogen chloride dropwise until no further precipitation is observed.

-

Isolation and Purification: Collect the white precipitate by vacuum filtration and wash it with a small amount of cold diethyl ether. Dry the solid in a vacuum oven to yield 4-methylcyclohexanamine hydrochloride. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or ethyl acetate.[2]

Purification and Stereochemical Control

The crude product obtained from the synthesis is a mixture of cis and trans isomers. The separation of these isomers is crucial for applications where stereochemical purity is required.

Purification Techniques

-

Fractional Distillation: The free amine can be purified by fractional distillation to separate the cis and trans isomers based on their boiling point differences.[2]

-

Crystallization: The hydrochloride salt of the trans isomer is generally less soluble than the cis isomer in certain solvents, allowing for purification by recrystallization.[2] Solvents like C1-C5 alcohols or their esters can be used for this purpose.[2]

Strategies for Stereochemical Enrichment

-

Isomerization: A patent describes a process where a Schiff's base of 4-methylcyclohexanone is isomerized using a strong base to enrich the trans isomer before hydrolysis to the amine.[2]

-

Enzymatic Resolution: As mentioned earlier, transaminases can be employed for the kinetic resolution of the diastereomeric mixture, selectively converting the cis-isomer to the ketone, thereby enriching the trans-amine.[6][7]

Analytical Characterization

The identity and purity of the synthesized trans-4-Methylcyclohexanamine hydrochloride should be confirmed using various analytical techniques.

| Analytical Technique | Expected Results |

| Melting Point | The melting point of the purified product should be sharp and consistent with literature values. |

| ¹H NMR Spectroscopy | The proton NMR spectrum will show characteristic peaks for the methyl group, the cyclohexyl ring protons, and the amine protons. The coupling constants of the proton at C1 can help distinguish between the cis and trans isomers. |

| ¹³C NMR Spectroscopy | The carbon NMR spectrum will show distinct signals for the seven carbon atoms in the molecule.[11] |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the ammonium salt and C-H stretching of the alkyl groups. |

| Mass Spectrometry (MS) | Mass spectrometry will confirm the molecular weight of the compound.[12] |

| Gas Chromatography (GC) | GC analysis can be used to determine the ratio of cis and trans isomers in the product mixture.[2] |

Safety and Handling

-

4-Methylcyclohexanone: Flammable liquid and vapor. Causes skin and eye irritation.

-

Sodium Borohydride: Flammable solid. Reacts with water to produce flammable hydrogen gas. Causes severe skin burns and eye damage.

-

Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

-

Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides.

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

The synthesis of trans-4-Methylcyclohexanamine hydrochloride from 4-methylcyclohexanone via reductive amination is a practical and efficient method for obtaining this valuable pharmaceutical intermediate. This guide has provided a detailed protocol, mechanistic insights, and strategies for purification and stereochemical control. By understanding the principles and techniques outlined herein, researchers and drug development professionals can successfully synthesize and characterize this important compound, paving the way for its application in the development of life-saving therapeutics.

References

-

Vedantu. (2024, June 6). Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main. Retrieved from [Link]

- Google Patents. (n.d.). CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic.

-

PubChem. (n.d.). 4-Methylcyclohexylamine Hydrochloride. Retrieved from [Link]

-

PubMed Central. (2024, April 18). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Retrieved from [Link]

- Google Patents. (n.d.). CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine.

-

ResearchGate. (2005). Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. Retrieved from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

-

Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

-

Journal of Chemical Technology and Biotechnology. (2005). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Retrieved from [Link]

-

ScienceDirect. (n.d.). Selective hydrogenation of nitrocyclohexane to cyclohexanone oxime with H2 on decorated Pt nanoparticles. Retrieved from [Link]

- Google Patents. (n.d.). CN102001950A - Preparation method of trans-4-methyl cyclohexylamine.

-

ResearchGate. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]

- 3. bibrepo.uca.es [bibrepo.uca.es]

- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Reductive amination - Wikipedia [en.wikipedia.org]

- 9. Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main [vedantu.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. trans-4-Methylcyclohexylamine hydrochloride(33483-65-7) 13C NMR spectrum [chemicalbook.com]

- 12. 4-Methylcyclohexylamine Hydrochloride | C7H16ClN | CID 12714125 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Synthesis, Stereochemistry, and Application of trans-4-Methylcyclohexanamine Hydrochloride: From Classical Reductions to Modern Biocatalysis

An In-depth Technical Guide

Abstract

trans-4-Methylcyclohexanamine hydrochloride (CAS: 33483-65-7) is a pivotal alicyclic amine intermediate whose history is intrinsically linked to the increasing demand for stereochemical purity in the pharmaceutical industry. While not a household name, this compound is a cornerstone in the synthesis of critical medications, including the widely used antidiabetic drug Glimepiride and the novel antipsychotic Cariprazine.[1][2][3] This technical guide provides a comprehensive exploration of this molecule, charting its evolution from early, non-selective synthetic methods to modern, highly stereoselective catalytic and biocatalytic routes. We will dissect the fundamental challenge of cis/trans isomerism that has driven synthetic innovation, detail key experimental protocols, and illustrate its critical role as a non-negotiable building block in drug development. This document serves as a resource for researchers, chemists, and drug development professionals, offering field-proven insights into the synthesis and application of this important chemical entity.

Chapter 1: Foundational Concepts: Structure and Significance